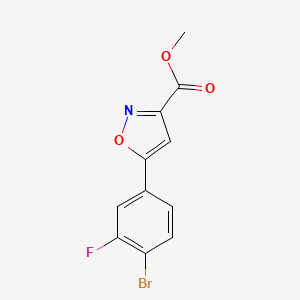
Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to a 2-oxopropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3-chloro-4-fluorophenyl)-2-oxopropanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the phenyl ring can be substituted by nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
-
Hydrolysis
Reagents: Water, base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
Conditions: Reflux, aqueous medium
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, typically in solvents like tetrahydrofuran (THF) or ethanol
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Hydrolysis: 3-(3-chloro-4-fluorophenyl)-2-oxopropanoic acid.
Reduction: Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Explored for its properties in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, such as enzyme inhibition or receptor binding. The presence of the 3-chloro-4-fluorophenyl group can enhance its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate can be compared with other similar compounds, such as:
- Methyl 3-(3-chloro-4-methylphenyl)-2-oxopropanoate
- Methyl 3-(3-chloro-4-bromophenyl)-2-oxopropanoate
- Methyl 3-(3-chloro-4-iodophenyl)-2-oxopropanoate
Uniqueness
The presence of both chlorine and fluorine atoms in the phenyl ring of this compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8ClFO3 |
|---|---|
Peso molecular |
230.62 g/mol |
Nombre IUPAC |
methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8ClFO3/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4H,5H2,1H3 |
Clave InChI |
SVVMEIJWWJAAIS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)CC1=CC(=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)
![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)






![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)
